molecular formula C7H14N4 B3045033 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine CAS No. 1015846-29-3

2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine

Cat. No. B3045033
CAS RN: 1015846-29-3
M. Wt: 154.21
InChI Key: LUTYSHHATVYMSC-UHFFFAOYSA-N
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Description

“2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine” is a derivative of 1,2,4-triazole . It’s a part of a class of compounds that have been synthesized and evaluated for their anticancer properties . These compounds have shown promising cytotoxic activity against certain cancer cell lines .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine”, involves various chemical reactions . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine” and its derivatives were confirmed using various spectroscopic techniques . These techniques include IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine” and its derivatives are complex and involve multiple steps . The exact reactions depend on the specific derivative being synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine” and its derivatives can be determined using various techniques . For example, the yield and melting point of one of the derivatives were reported as 52% and 121–123 °C, respectively .

Scientific Research Applications

Synthesis and Characterization

  • The compound and its related derivatives, such as 3-methyl-1H-1,2,4-triazole-5-amine, have been synthesized and characterized through various methods, including infrared and multinuclear NMR spectroscopy. These compounds, however, showed no significant biological activity against common bacterial strains (Almeida et al., 2022).

Biological Activity Studies

  • Various derivatives of 1,2,4-triazoles, including compounds similar to 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine, have been synthesized and evaluated for their biological activities. These studies have revealed certain derivatives to be effective against bacteria and other microorganisms (Uma et al., 2017).

Anti-leishmanial Activity

  • A novel series including compounds with a 1,2,4-triazole moiety has been evaluated for anti-leishmanial activity. These studies found some of these compounds to be effective against the promastigote form of Leishmania major (Tahghighi et al., 2012).

Microwave-Assisted Synthesis

  • Research has explored microwave-assisted synthesis methods for derivatives of 1,2,4-triazoles, demonstrating an efficient way to produce these compounds, which can be useful in medicinal and agricultural chemistry (Tan et al., 2017).

Structural Studies and Complex Formation

  • Studies on molecules like 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine, which are structurally similar to the compound , have been conducted. These studies include the formation of polymeric complexes with metals like HgCl2, revealing insights into their structural and bonding properties (Li et al., 2012).

Synthesis of Biologically Active Compounds

  • Efforts to synthesize new biologically active compounds based on the 1,2,4-triazole core structure have been undertaken, highlighting the importance of this moiety in the development of pharmaceuticals (Frolova & Kaplaushenko, 2018).

Anticancer Activity Studies

  • The 1,2,4-triazole derivatives have been characterized for anticancer activities, with molecular docking studies suggesting their potential efficacy in this field (Kaczor et al., 2013).

Physicochemical Property Studies

  • Research on the synthesis and investigation of the physical-chemical properties of 1,2,4-triazole derivatives has been conducted, indicating the potential for diverse applications in medicine and pharmacy (Gotsulya, 2016).

Safety and Hazards

The safety of “2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine” and its derivatives was evaluated on MRC-5 as a normal cell line . It was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for the research on “2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine” and its derivatives could involve further exploration of their anticancer properties . Additionally, more research could be done to fully understand their mechanism of action .

properties

IUPAC Name

2-methyl-1-(2-methyl-1,2,4-triazol-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-5(2)6(8)7-9-4-10-11(7)3/h4-6H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTYSHHATVYMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672439
Record name 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine

CAS RN

1015846-29-3
Record name 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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